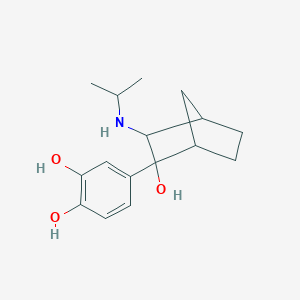
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile (DMAC) is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. DMAC is a pyrrole derivative that has a carbonitrile group attached to its pyrrole ring. The compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is not fully understood. However, studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is also soluble in a variety of solvents, making it easy to work with in the lab. However, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has some limitations for lab experiments. It is a toxic compound and requires caution when handling. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has a short half-life, which can make it difficult to study its effects over a longer period of time.
Future Directions
There are several future directions for the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile. One area of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has shown promise as an anti-tumor and anti-inflammatory agent, and further studies may lead to the development of new drugs for cancer treatment and other inflammatory conditions. Another area of research is in the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile's antibacterial and antifungal activity. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile may be a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile and its effects on various biological processes.
Synthesis Methods
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can be synthesized by several methods, including the condensation reaction between 4-acetyl-1,5-dimethylpyrrole and malononitrile in the presence of a base. Another method involves the reaction of 4-acetyl-1,5-dimethylpyrrole with cyanogen bromide followed by hydrolysis. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can also be synthesized by the reaction of 4-acetyl-1,5-dimethylpyrrole with ethyl cyanoacetate in the presence of a base.
Scientific Research Applications
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have anti-tumor activity and has been studied for its potential use in cancer treatment. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been studied for its potential use as an anti-inflammatory agent. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
121191-16-0 |
|---|---|
Product Name |
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile |
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-acetyl-1,5-dimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)12)4-8(5-10)11(6)3/h4H,1-3H3 |
InChI Key |
DQHHXWVRTBGXOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
synonyms |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



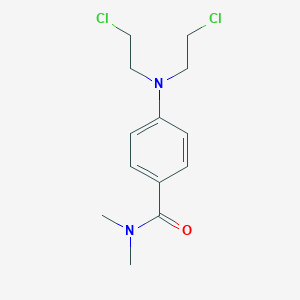
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
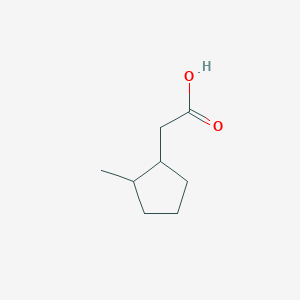
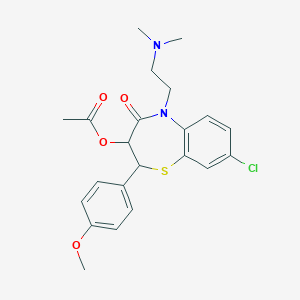
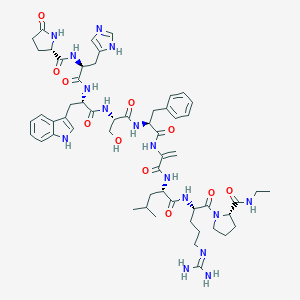
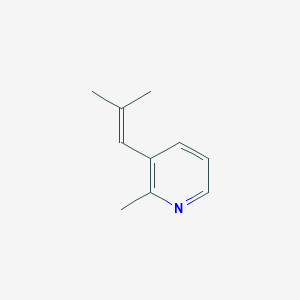
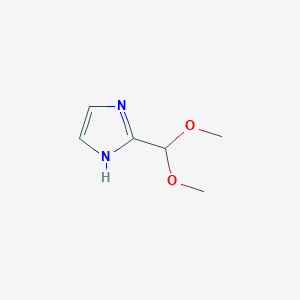
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
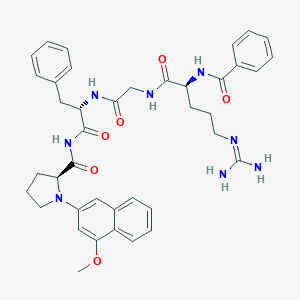
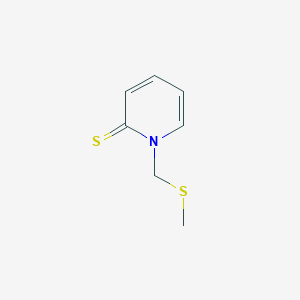
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
